molecular formula C10H9F3O B1326292 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol CAS No. 869725-57-5

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Cat. No. B1326292
M. Wt: 202.17 g/mol
InChI Key: FLQUVMBVTFSJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a trifluoromethylated organic molecule that is part of a broader class of compounds known for their unique physical, chemical, and biological properties. These properties make them valuable in various applications, including pesticides, medicine, dyes, and functional materials . The trifluoromethyl group, in particular, is known to impart desirable characteristics such as increased bioactivity and stability .

Synthesis Analysis

The synthesis of related trifluoromethyl compounds has been demonstrated through various methods. For instance, the synthesis of 5-(trifluoromethyl)cyclohexane-1

Scientific Research Applications

  • Pharmaceuticals

    • Trifluoromethyl groups are commonly found in FDA-approved drugs . They are incorporated into potential drug molecules for various diseases and disorders . The trifluoromethyl group is considered a pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .
    • The methods of application or experimental procedures involve the synthesis of these drugs, which often includes the incorporation of the trifluoromethyl group .
    • The outcomes of these applications are the development of effective drugs for various diseases and disorders .
  • Agrochemicals

    • Trifluoromethylpyridine and its intermediates are important ingredients for the development of agrochemical compounds . They are used in the production of several crop-protection products .
    • The methods of application involve the synthesis of these agrochemicals, which often includes the incorporation of the trifluoromethyl group .
    • The outcomes of these applications are the development of effective agrochemicals for crop protection .
  • Anti-cancer Research

    • Research efforts are exploring the use of 5-(trifluoromethyl)-1,3-oxazole as a scaffold for developing new drugs. Studies have shown that incorporating this moiety into certain molecules can lead to compounds with promising anti-cancer activities.
    • The methods of application involve the synthesis of these drugs, which often includes the incorporation of the trifluoromethyl group.
    • The outcomes of these applications are the development of potential anti-cancer drugs.

Future Directions

The use of trifluoromethyl groups in pharmaceuticals, agrochemicals, and materials is a growing field of research . Future directions may include developing new methods for introducing trifluoromethyl groups into organic compounds and exploring new applications for these compounds .

properties

IUPAC Name

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9,14H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQUVMBVTFSJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647528
Record name 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

CAS RN

869725-57-5
Record name 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 5-(trifluoromethyl)indan-1-one (0.7 g, 3 mmol) in THF (5 mL) cooled in an ice bath was added sodium borohydride (0.1 g, 3 mmol) followed by MeOH (1 mL). After being stirred for 30 min, the reaction was quenched with aqueous NaHCO3. The resulting solution was extracted with EtOAc twice. The extracts were washed with brine, dried (MgSO4), filtered and concentrated. The crude material was purified by flash chromatography on silica eluting with 20% EtOAc/hexane to afford the desired product (0.65 g, 92%) as an oil. LC/MS calculated for C10H9F3O: (M+H)+ 203. found 185.1 (M+H-H2O)+.
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0.7 g
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1 mL
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Yield
92%

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